Cas no 3453-63-2 (3-Methyleneisobenzofuran-1(3H)-one)

3-Methyleneisobenzofuran-1(3H)-one structure
3453-63-2 structure
商品名:3-Methyleneisobenzofuran-1(3H)-one
CAS番号:3453-63-2
MF:C9H6O2
メガワット:146.14274
MDL:MFCD18450791
CID:1033979
PubChem ID:10057627

3-Methyleneisobenzofuran-1(3H)-one 化学的及び物理的性質

名前と識別子

    • 3-Methyleneisobenzofuran-1(3H)-one
    • 3-methylidene-2-benzofuran-1-one
    • 3-methylidene-1,3-dihydro-2-benzofuran-1-one
    • CHEMBL2430156
    • DTXSID30434798
    • 3-Methylene-3H-isobenzofuran-1-one
    • BDBM50441031
    • AKOS016844434
    • 3453-63-2
    • methylidene phthalide
    • DB-241175
    • J-512904
    • 3-Methylidene-2-benzofuran-1(3H)-one
    • 1(3H)-Isobenzofuranone, 3-methylene-
    • 3-methylenephthalide
    • IWTLIIZTPVRRFW-UHFFFAOYSA-N
    • SCHEMBL5968854
    • MDL: MFCD18450791
    • インチ: InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2
    • InChIKey: IWTLIIZTPVRRFW-UHFFFAOYSA-N
    • ほほえんだ: C=C1C2=CC=CC=C2C(=O)O1

計算された属性

  • せいみつぶんしりょう: 146.03678
  • どういたいしつりょう: 146.036779430g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.3

3-Methyleneisobenzofuran-1(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD11139314-1g
3-Methyleneisobenzofuran-1(3H)-one
3453-63-2 95+%
1g
$510 2024-07-17
Alichem
A019098363-1g
3-Methyleneisobenzofuran-1(3H)-one
3453-63-2 95%
1g
$424.32 2023-09-02
Chemenu
CM154625-1g
3-methyleneisobenzofuran-1(3H)-one
3453-63-2 95%
1g
$482 2021-06-09
eNovation Chemicals LLC
Y0994589-1g
3-methyleneisobenzofuran-1(3H)-one
3453-63-2 95%
1g
$500 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733915-1g
3-Methyleneisobenzofuran-1(3h)-one
3453-63-2 98%
1g
¥2968.00 2024-05-17
eNovation Chemicals LLC
Y0994589-100mg
3-methyleneisobenzofuran-1(3H)-one
3453-63-2 95%
100mg
$500 2024-08-02
Chemenu
CM154625-1g
3-methyleneisobenzofuran-1(3H)-one
3453-63-2 95%
1g
$*** 2023-05-30
A2B Chem LLC
AG05726-100mg
3-Methyleneisobenzofuran-1(3H)-one
3453-63-2
100mg
$657.00 2024-04-20

3-Methyleneisobenzofuran-1(3H)-one 関連文献

3-Methyleneisobenzofuran-1(3H)-oneに関する追加情報

3-Methyleneisobenzofuran-1(3H)-one (CAS No. 3453-63-2): A Comprehensive Overview

3-Methyleneisobenzofuran-1(3H)-one, identified by its chemical abstracts service number CAS No. 3453-63-2, is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, featuring a unique structural framework, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and synthetic intermediates. The molecular structure of 3-Methyleneisobenzofuran-1(3H)-one consists of a benzofuran core with a methylene group at the 3-position, making it a versatile scaffold for further functionalization.

The significance of this compound lies in its ability to serve as a precursor for various biologically active molecules. Recent studies have highlighted its role in the synthesis of inhibitors targeting specific enzymatic pathways, which are relevant to inflammatory and neurodegenerative diseases. The structural motif of 3-Methyleneisobenzofuran-1(3H)-one allows for the introduction of diverse substituents, enabling the creation of derivatives with tailored pharmacological properties.

In the realm of medicinal chemistry, the compound has been explored for its potential in developing small-molecule drugs. Researchers have leveraged its scaffold to design molecules that interact with biological targets such as kinases and transcription factors. One notable area of investigation has been its application in creating inhibitors that modulate the activity of Janus kinases (JAKs), which are implicated in various autoimmune disorders. The< strong> methyleneisobenzofuranone core provides a rigid structure that can be optimized for binding affinity and selectivity.

The synthesis of 3-Methyleneisobenzofuran-1(3H)-one has been refined through multiple methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Common synthetic routes involve cyclization reactions starting from readily available aromatic precursors. Advances in catalytic processes have further enhanced the efficiency of these reactions, making it feasible to produce larger quantities for industrial applications. The use of transition metal catalysts has been particularly effective in facilitating the formation of the benzofuran ring system.

From a mechanistic standpoint, the reactivity of 3-Methyleneisobenzofuran-1(3H)-one has been extensively studied. Its ability to undergo electrophilic and nucleophilic additions makes it a valuable building block in organic synthesis. Researchers have utilized these reactions to introduce various functional groups at different positions on the molecule, thereby generating a library of derivatives with distinct chemical and biological properties. This flexibility has opened up new avenues for drug discovery and material science applications.

The pharmacological profile of derivatives derived from 3-Methyleneisobenzofuran-1(3H)-one has been a focal point in recent research endeavors. Studies have demonstrated their potential as antiviral agents by interfering with viral replication mechanisms. Additionally, their anti-inflammatory effects have been explored through interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators. The< strong>Methyleneisobenzofuranone moiety is particularly recognized for its ability to modulate redox signaling pathways, which are crucial in maintaining cellular homeostasis.

In conclusion, 3-Methyleneisobenzofuran-1(3H)-one (CAS No. 3453-63-2) represents a fascinating compound with broad utility in chemical synthesis and pharmaceutical development. Its unique structural features and reactivity profile make it an indispensable tool for researchers aiming to develop innovative therapeutic strategies. As our understanding of its biological activities continues to evolve, so too will its applications across various scientific disciplines.

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